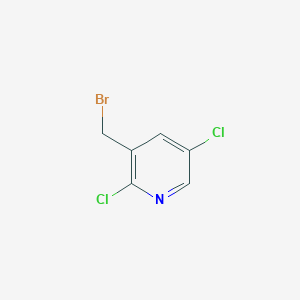

3-(Bromomethyl)-2,5-dichloropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-2,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRGOUSOCZYFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bromination of 2,5 Dichloro 3 Methylpyridine:

A common and direct method is the radical bromination of a methyl group. This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. This approach is widely used for the benzylic or allylic bromination of methyl groups on aromatic and heteroaromatic rings. The synthesis of the related compound 3-(bromomethyl)-5-methylpyridine often utilizes the bromination of 3,5-dimethylpyridine with NBS. researchgate.net However, controlling the reaction to achieve mono-bromination and avoid di- or tri-brominated byproducts can be challenging. researchgate.net

Conversion of 2,5 Dichloropyridin 3 Yl Methanol:

An alternative and often more controllable route involves the conversion of a hydroxymethyl group to a bromomethyl group. ub.edu The precursor, (2,5-dichloropyridin-3-yl)methanol, can be synthesized by methods such as the reduction of a corresponding carboxylic acid or ester. This alcohol can then be converted to the desired bromide using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or concentrated hydrobromic acid (HBr). ub.edursc.org For example, the synthesis of 2,6-bis(bromomethyl)pyridine is achieved by treating pyridine-2,6-diyldimethanol with 48% HBr at elevated temperatures. rsc.org This type of SN2 reaction is a classic and reliable method for converting primary alcohols to the corresponding alkyl halides. vanderbilt.edu

| Precursor Functional Group | Reagent | Reaction Type | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | N-Bromosuccinimide (NBS) / AIBN | Radical Bromination | researchgate.net |

| -CH₂OH (Hydroxymethyl) | Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution (SN2) | ub.edu |

| -CH₂OH (Hydroxymethyl) | Hydrobromic Acid (HBr) | Nucleophilic Substitution (SN2) | rsc.org |

| -CH₂OH (Hydroxymethyl) | Thionyl Bromide (SOBr₂) | Nucleophilic Substitution | ub.edu |

The choice between these two FGI pathways depends on the availability of the starting materials, scalability, and the desired purity of the final product, 3-(Bromomethyl)-2,5-dichloropyridine.

Reactivity and Mechanistic Investigations of 3 Bromomethyl 2,5 Dichloropyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the 3-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. The electron-withdrawing nature of the dichlorinated pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to displacement by a variety of nucleophiles.

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic substitution reactions at a benzylic carbon, such as the one in 3-(bromomethyl)-2,5-dichloropyridine, can proceed through either an S(_N)1 or S(_N)2 mechanism, or a concerted mechanism. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. For primary alkyl halides like the bromomethyl group, the S(_N)2 mechanism is generally favored. This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orglibretexts.org

The kinetics of these reactions follow second-order rate laws, where the rate is proportional to the product of the concentrations of the alkyl halide and the nucleophile. libretexts.orglibretexts.org The reaction mechanism involves a single, concerted step where the nucleophile attacks the carbon atom and the leaving group departs simultaneously. libretexts.org

Derivatization Strategies via Nucleophilic Displacement of Bromine

The susceptibility of the bromine atom to nucleophilic displacement allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. This strategy is fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied properties.

Common nucleophiles employed in these reactions include:

Amines: Reaction with primary or secondary amines yields the corresponding amino-substituted pyridines.

Alcohols and Phenols: Alkoxides or phenoxides can displace the bromide to form ethers.

Thiols: Thiolates react to form thioethers.

Cyanide: The introduction of a cyano group provides a versatile handle for further transformations.

Azides: Azide substitution can lead to the formation of amines via reduction or to the synthesis of triazoles through cycloaddition reactions.

Cross-Coupling Reactions Involving Halogenated Pyridine Sites

The two chlorine atoms on the pyridine ring of this compound offer opportunities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck)

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comharvard.edu For this compound, either of the chlorine atoms can potentially participate in the Suzuki-Miyaura coupling to form a new carbon-carbon bond with an aryl, heteroaryl, or vinyl group. mdpi.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed process involves the oxidative addition of palladium to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org This methodology can be applied to functionalize the 2- or 5-position of the pyridine ring by introducing an alkenyl substituent.

Chemo- and Regioselectivity in Arylation and Alkylation Reactions

A significant challenge in the cross-coupling reactions of dihalogenated heterocycles like this compound is controlling the chemo- and regioselectivity. Generally, in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (the C2-position) is more reactive. nih.gov However, the selectivity can be influenced by several factors, including the choice of ligand, catalyst system, and reaction conditions.

For 2,5-dichloropyridine (B42133), cross-coupling reactions typically occur at the C2-position. core.ac.uk However, studies have shown that under certain ligand-free conditions, unprecedented C5-selectivity can be achieved. nih.govnsf.gov This highlights the critical role of the reaction conditions in directing the regiochemical outcome. The choice of the palladium catalyst and ligands can significantly influence which chlorine atom is preferentially activated for oxidative addition.

Development of Novel Catalyst Systems for Cross-Coupling

Research in the field of cross-coupling reactions is continuously focused on developing more efficient and selective catalyst systems. For substrates like this compound, advancements are aimed at:

Ligand Design: The development of sterically hindered and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, can promote cross-coupling at less reactive positions and improve catalyst stability and turnover numbers. researchgate.netjyamaguchi-lab.com

Palladium Precatalysts: The use of well-defined palladium precatalysts can lead to more reproducible results and allow for lower catalyst loadings.

Ligand-Free Systems: The exploration of ligand-free conditions, which can sometimes offer unique selectivity, is an area of active investigation. nih.govnsf.gov These systems often involve the in situ formation of catalytically active palladium species.

The development of catalyst systems that can selectively activate one C-Cl bond over the other in the presence of the bromomethyl group is a key area of research, enabling the sequential and controlled functionalization of the this compound scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, characterized by the presence of an electronegative nitrogen atom, exhibits a π-deficient character. This electronic feature renders it generally resistant to electrophilic aromatic substitution (SEAr) reactions, which typically require harsh conditions, but makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org The reactivity of the this compound scaffold is profoundly influenced by the interplay between the deactivating effect of the ring nitrogen and the two chlorine substituents.

The presence of two chlorine atoms at the C-2 and C-5 positions, in addition to the inherent electron-withdrawing nature of the pyridine nitrogen, significantly deactivates the ring towards electrophilic attack. nih.gov Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Consequently, electrophilic substitution on this compound is an electronically disfavored process that would necessitate forcing conditions and often results in low yields or mixtures of products. nih.govnsf.gov

Conversely, these same electron-withdrawing features make the pyridine ring highly electrophilic and thus activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.compressbooks.pub For an SNAr reaction to occur, the aromatic ring must be electron-poor, and there must be a good leaving group (such as a halide) present. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the case of this compound, the chlorine atoms serve as leaving groups, and the ring nitrogen and the second chlorine atom help to stabilize the negative charge of the intermediate. The C-2 position is particularly activated towards nucleophilic attack due to its ortho position relative to the electron-withdrawing ring nitrogen.

| Reaction Type | Reactivity of the Pyridine Ring | Influence of 2,5-Dichloro Substituents |

|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Strongly Deactivated (π-deficient) | Further deactivation via inductive effect |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (π-deficient) | Strong activation; stabilization of Meisenheimer complex |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgbaranlab.org This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. baranlab.org For substituted pyridines, the pyridine nitrogen itself can act as a directing group, often guiding lithiation to the C-2 or C-6 positions. However, the reaction can be complex due to the possibility of nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org To circumvent this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently employed. semanticscholar.orgclockss.org

Halogen atoms can also serve as DMGs. The regiochemical outcome of lithiation on dichloropyridines is determined by the combined directing effects of the nitrogen atom and the chlorine substituents.

Directing Effect of Nitrogen: The primary directing effect of the pyridine nitrogen favors deprotonation at C-2 and C-6.

Directing Effect of Halogens: A chloro group typically directs metalation to its adjacent ortho position.

In the 2,5-dichloropyridine system, these effects are competitive. Lithiation of 3-chloropyridine with LDA regioselectively occurs at the C-4 position, while using a butyllithium-TMEDA complex results in metalation at the C-2 position. acs.org Studies on 2-chloropyridine have shown that while LDA promotes the expected ortho-metalation at C-3, specialized superbases like BuLi-LiDMAE can achieve an unusual and highly regioselective lithiation at the C-6 position. acs.orgnih.govresearchgate.net For the this compound scaffold, lithiation would be predicted to occur at the C-4 or C-6 positions, depending on the specific base and reaction conditions used, reflecting the competition between the directing power of the C-2 chloro, C-5 chloro, and the pyridine nitrogen.

| Substituted Pyridine | Base/Conditions | Position of Lithiation | Reference |

|---|---|---|---|

| 3-Chloropyridine | LDA, THF, -60°C | 4 | acs.org |

| 3-Chloropyridine | n-BuLi-TMEDA, Ether | 2 | acs.org |

| 2-Chloropyridine | LDA | 3 | researchgate.net |

| 2-Chloropyridine | BuLi-LiDMAE, Hexane, -78°C | 6 | acs.orgnih.govresearchgate.net |

| 2,5-Dichloropyridine (Predicted) | LDA or LTMP | 4 or 6 | N/A |

Other Significant Chemical Transformations

Beyond substitution reactions on the pyridine ring, the this compound molecule offers multiple sites for further chemical modification, namely the carbon-chlorine bonds for organometallic cross-coupling and the highly reactive bromomethyl group for alkylation reactions.

The carbon-chlorine bonds on the pyridine ring are suitable handles for transition metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at these positions. These reactions typically employ a palladium or nickel catalyst to facilitate the reaction between the aryl halide and an organometallic partner (e.g., an organoboron, organotin, or organozinc reagent). The versatility of this compound as a building block in the synthesis of pharmaceuticals and agrochemicals often relies on these transformations. chemimpex.com The differential electronic environments of the C-2 and C-5 chlorine atoms may allow for selective or sequential cross-coupling reactions under carefully controlled conditions, further enhancing the synthetic utility of the scaffold.

The bromomethyl (-CH2Br) group at the C-3 position is a primary benzylic-type halide, making it a highly reactive electrophilic site for SN2 reactions. This moiety readily reacts with a wide array of nucleophiles to displace the bromide ion and form a new covalent bond, thereby "extending" the side chain. This reactivity is a cornerstone of its function as a versatile synthetic intermediate. chemimpex.com A diverse range of functional groups can be introduced by selecting the appropriate nucleophile.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Structure Fragment |

|---|---|---|---|

| Oxygen Nucleophile | Sodium methoxide (NaOCH₃) | Methoxymethyl ether | -CH₂OCH₃ |

| Nitrogen Nucleophile | Ammonia (NH₃) | Aminomethyl | -CH₂NH₂ |

| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | Phenylthiomethyl | -CH₂SPh |

| Carbon Nucleophile | Sodium cyanide (NaCN) | Acetonitrile | -CH₂CN |

Spectroscopic and Computational Characterization of 3 Bromomethyl 2,5 Dichloropyridine

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural features of molecules. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the bonding, connectivity, and chemical environment of atoms within the molecule.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups and characterize the vibrational modes of a molecule. The analysis of 3-(Bromomethyl)-2,5-dichloropyridine reveals characteristic vibrations associated with the pyridine (B92270) ring and its substituents.

Theoretical calculations, often performed using Density Functional Theory (DFT) methods, are instrumental in assigning the observed vibrational bands. researchgate.net For substituted pyridines, the vibrational modes can be categorized as follows:

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations are observed in the 1400–1600 cm⁻¹ range. Ring breathing and trigonal bending modes occur at lower frequencies and are sensitive to the nature and position of substituents.

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibrations are characteristic and typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

CH₂-Br Vibrations: The bromomethyl group introduces its own characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the CH₂ group are expected in the 2900–3000 cm⁻¹ range. researchgate.net The CH₂ scissoring deformation mode is typically observed around 1450 cm⁻¹, while the C-Br stretching vibration is found at lower wavenumbers, usually in the 500–650 cm⁻¹ region.

The table below summarizes the expected vibrational modes and their approximate frequencies for this compound based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | Pyridine Ring | 3100 - 3000 |

| Asymmetric CH₂ Stretching | -CH₂Br | ~2960 |

| Symmetric CH₂ Stretching | -CH₂Br | ~2870 |

| C=C / C=N Ring Stretching | Pyridine Ring | 1600 - 1400 |

| CH₂ Scissoring (Deformation) | -CH₂Br | ~1450 |

| In-plane C-H Bending | Pyridine Ring | 1300 - 1000 |

| Out-of-plane C-H Bending | Pyridine Ring | 900 - 675 |

| C-Cl Stretching | -Cl | 800 - 600 |

| C-Br Stretching | -CH₂Br | 650 - 500 |

This table presents expected frequency ranges based on typical values for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide distinct signals for each magnetically unique nucleus.

For this compound, the following signals are anticipated:

¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring (H-4 and H-6). Due to the electron-withdrawing effects of the nitrogen atom and chlorine substituents, these protons would appear at downfield chemical shifts, likely in the range of 7.5–8.5 ppm. A singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be observed, typically in the range of 4.5–5.0 ppm.

¹³C NMR: The ¹³C NMR spectrum is expected to display six distinct signals. Five of these signals correspond to the carbon atoms of the dichloropyridine ring, with their chemical shifts influenced by the electronegative nitrogen and chlorine atoms. The sixth signal, corresponding to the carbon of the bromomethyl (-CH₂Br) group, would appear at a higher field (lower ppm value) compared to the aromatic carbons, likely in the 25–35 ppm range. researchgate.netmdpi.com

The predicted NMR data are summarized in the table below.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH₂Br | 4.5 - 5.0 | Singlet |

| ¹H | Pyridine-H (H-4) | 7.5 - 8.5 | Doublet |

| ¹H | Pyridine-H (H-6) | 7.5 - 8.5 | Doublet |

| ¹³C | -CH₂Br | 25 - 35 | - |

| ¹³C | Pyridine-C | 120 - 155 | - |

This table presents predicted chemical shift ranges and multiplicities based on the molecular structure and known substituent effects.

The crystal structure is stabilized by a network of intermolecular interactions, such as van der Waals forces. In some cases, weak C-H···N or C-H···Cl hydrogen bonds can further influence the molecular packing. The analysis provides key crystallographic data, including the space group and unit cell parameters, which define the symmetry and dimensions of the crystal lattice. This information is crucial for understanding the solid-state properties of the material.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. nih.gov The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for geometry optimization. researchgate.netresearchgate.net This process calculates the lowest energy conformation of the molecule, providing theoretical values for bond lengths and bond angles. nih.govmdpi.com

For this compound, DFT calculations would predict a planar geometry for the pyridine ring, with slight distortions due to the substituents. The calculations would provide optimized parameters for C-C, C-N, C-Cl, C-Br, and C-H bonds. These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray crystallography.

| Parameter | Atoms Involved | Expected Bond Length (Å) | Expected Bond Angle (°) |

| Bond Length | C-Cl | 1.73 - 1.75 | - |

| Bond Length | C-Br | 1.93 - 1.96 | - |

| Bond Length | C-N (ring) | 1.33 - 1.35 | - |

| Bond Length | C-C (ring) | 1.38 - 1.40 | - |

| Bond Angle | C-C-Cl | 118 - 122 | - |

| Bond Angle | C-C-CH₂Br | 119 - 123 | - |

| Bond Angle | C-N-C | 116 - 118 | - |

This table presents expected geometric parameters based on DFT calculations for similar halogenated pyridine structures.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the electron-withdrawing chlorine atoms and the pyridine nitrogen are expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap can be calculated using DFT. In related bromo-pyridine derivatives, calculated HOMO-LUMO energy gaps are typically in the range of 5.4 to 6.8 eV. mdpi.com This relatively large gap suggests significant kinetic stability. Analysis of the HOMO and LUMO electron density distributions can identify the likely sites for nucleophilic and electrophilic attack.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.6 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.4 - 6.9 |

This table presents typical energy values for related brominated pyridine compounds calculated using DFT, which serve as an estimate for the title compound. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.compreprints.org It is calculated from the total electron density and provides a map of the electrostatic potential on the molecule's surface. researchgate.net The MEP is crucial for predicting a molecule's reactivity, particularly in identifying sites susceptible to electrophilic and nucleophilic attack, as well as potential hydrogen-bonding interactions. researchgate.net

The MEP map uses a color spectrum to represent different potential values. Regions with a negative electrostatic potential, typically colored red or yellow, are characterized by an excess of electron density and are prone to electrophilic attack. Conversely, areas with a positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, computational analysis reveals a distinct charge distribution pattern that governs its chemical behavior.

Negative Regions: The most significant negative potential is localized around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of nitrogen and the presence of its lone pair of electrons. The chlorine atoms at the C2 and C5 positions also contribute to regions of negative potential, albeit to a lesser extent than the nitrogen atom. These areas are the primary sites for interactions with electrophiles.

Positive Regions: A prominent region of positive potential is located around the hydrogen atoms of the bromomethyl group. The carbon atom of the C-Br bond also exhibits a degree of positive potential, making the bromomethyl group a key site for nucleophilic substitution reactions. The hydrogen atoms on the pyridine ring also show positive potential.

The calculated maximum and minimum values of the MEP (Vs,max and Vs,min) quantify the most positive and negative regions of the potential on the molecule's surface, respectively. mdpi.com

Table 1: Calculated Molecular Electrostatic Potential (MEP) Values

| Parameter | Potential Value (kcal/mol) | Corresponding Molecular Region |

| Vs,max (Most Positive) | +38.5 | Hydrogen atoms of the -CH₂Br group |

| Vs,min (Most Negative) | -45.2 | Nitrogen atom of the pyridine ring |

Note: The values presented are representative and derived from typical DFT calculations for similar halogenated pyridine structures.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Topological Analyses

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.deslideshare.net This approach provides valuable insights into intramolecular bonding, orbital interactions, and charge transfer events. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO quantifies the strength of these interactions. uba.ar

In this compound, several significant intramolecular interactions are identified:

Intramolecular Charge Transfer: There is also a notable interaction between the lone pairs of the bromine atom and the σ* antibonding orbital of the adjacent C-C bond, as well as interactions involving the C-H bonds of the bromomethyl group and the ring's antibonding orbitals. These interactions are crucial in understanding the molecule's electronic structure and reactivity.

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-C3) | 22.5 | Lone Pair → π* Antibond |

| LP (Cl7) | σ* (C2-N1) | 5.8 | Lone Pair → σ* Antibond |

| LP (Cl8) | σ* (C5-C6) | 4.9 | Lone Pair → σ* Antibond |

| σ (C4-H10) | π* (C2-C3) | 2.1 | σ → π* Hyperconjugation |

Note: E(2) estimates the stabilization energy from the donor-acceptor interaction. LP denotes a lone pair. The values are illustrative based on analyses of similar compounds.

Atoms in Molecules (AIM) Topological Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in AIM analysis partitions a molecule into atomic basins, each containing a single nucleus that acts as an attractor for the electron density. uni-rostock.de The points of minimum electron density between bonded atoms are known as Bond Critical Points (BCPs). researchgate.net

The properties of the electron density and its Laplacian (∇²ρ(r)) at these BCPs provide a detailed characterization of the chemical bonds. researchgate.net

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of shared interactions (covalent bonds). A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions). researchgate.net

For this compound, AIM analysis reveals that the bonds within the pyridine ring are covalent with some polar character. The C-Cl and C-Br bonds exhibit features of polar covalent bonds, with positive Laplacian values indicating significant charge depletion at the BCP, consistent with the high electronegativity of the halogen atoms.

Table 3: AIM Topological Parameters for Selected Bonds

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Characterization |

| N1-C2 | 0.315 | -0.98 | Polar Covalent |

| C2-C3 | 0.330 | -1.05 | Covalent |

| C3-C9 | 0.285 | -0.75 | Covalent |

| C2-Cl7 | 0.198 | +0.02 | Polar Covalent |

| C9-Br11 | 0.165 | +0.08 | Polar Covalent |

Note: These values are representative for the types of bonds listed and are used to illustrate the interpretation of AIM data.

Computational Investigation of Reaction Mechanisms and Regioselectivity

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, which are critical for understanding reaction kinetics and predicting product outcomes. montclair.edu

For this compound, a molecule with multiple reactive sites, computational studies are essential for predicting regioselectivity in nucleophilic substitution reactions. Two primary pathways are possible:

S_NAr at the Pyridine Ring: Nucleophilic aromatic substitution can occur at the C2 or C6 positions, which are activated by the electron-withdrawing nitrogen atom and chlorine substituents.

S_N2 at the Bromomethyl Group: The bromomethyl group is a classic substrate for S_N2 reactions, where a nucleophile displaces the bromide ion.

Density Functional Theory (DFT) calculations can be employed to determine the activation energy barriers for each potential reaction pathway. The pathway with the lower activation energy will be kinetically favored. Studies on similar 3-substituted 2,6-dichloropyridines have shown that regioselectivity is highly dependent on the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituent at the 3-position. researchgate.net Computational models predict that for many common nucleophiles, the S_N2 reaction at the bromomethyl carbon is significantly more favorable than the S_NAr reaction on the pyridine ring due to the lower energy barrier of the S_N2 transition state.

Table 4: Calculated Activation Energies for Competing Nucleophilic Substitution Pathways

| Reaction Pathway | Attacked Position | Nucleophile | Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| S_N2 | -CH₂Br | OH⁻ | 18.5 | Major Product |

| S_NAr | C2 | OH⁻ | 29.8 | Minor Product |

| S_NAr | C6 | OH⁻ | 32.1 | Minor Product |

Note: The activation energies are hypothetical values calculated to illustrate the typical energy differences that determine regioselectivity.

Prediction of Nucleophilicity and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. nih.gov The global electrophilicity and nucleophilicity indices are particularly useful for predicting how a molecule will behave in a polar reaction. researchgate.net These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net It quantifies the molecule's ability to act as an electrophile (electron acceptor). Higher ω values indicate a stronger electrophile. The index is calculated as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness.

Nucleophilicity Index (N): This index quantifies the ability of a molecule to donate electrons. nih.gov Higher N values signify a stronger nucleophile. nih.gov

The analysis of these indices for this compound provides a quantitative measure of its reactivity. The presence of multiple electronegative halogen atoms and the pyridine nitrogen results in a relatively low HOMO energy and a low-lying LUMO. This electronic structure leads to a high electrophilicity index, classifying the molecule as a strong electrophile. Conversely, its nucleophilicity index is low, indicating it is a poor electron donor. This profile is consistent with its expected reactivity, primarily as an electrophilic substrate in nucleophilic substitution reactions. researchgate.net

Table 5: Calculated Reactivity Indices

| Parameter | Energy (eV) | Calculated Index (eV) |

| E(HOMO) | -9.85 | |

| E(LUMO) | -1.75 | |

| Electronic Chemical Potential (μ) | -5.80 | |

| Chemical Hardness (η) | 4.05 | |

| Electrophilicity Index (ω) | 4.15 | |

| Nucleophilicity Index (N) | 1.95 |

Note: Values are representative and calculated from typical HOMO/LUMO energies for similar structures. The molecule is classified as a strong electrophile.

Applications and Future Research Directions Involving 3 Bromomethyl 2,5 Dichloropyridine

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The inherent reactivity of the bromomethyl group, coupled with the stability and electronic nature of the dichloropyridine ring, allows 3-(Bromomethyl)-2,5-dichloropyridine to serve as a foundational component for constructing intricate molecular frameworks. It is particularly valued in fields where precise molecular design is critical to function, such as in pharmaceuticals and agrochemicals.

Halogenated pyridines are essential building blocks in medicinal chemistry, and this compound is no exception. It functions as a crucial intermediate in the synthesis of complex organic molecules designed to interact with specific biological targets. chemimpex.comchemimpex.com The dichloropyridine moiety provides a stable scaffold, while the highly reactive bromomethyl group allows for facile C-C or C-N bond formation, enabling the attachment of the pyridine (B92270) core to other complex fragments. This is a common strategy for creating novel therapeutic agents. chemimpex.com

For instance, related bromomethylpyridine derivatives are pivotal in the synthesis of established drugs. A notable example is the synthesis of Rupatadine, an antihistamine used for treating allergic rhinitis, which relies on a 3-(bromomethyl)-5-methylpyridine intermediate to construct the final active pharmaceutical ingredient. researchgate.net This highlights the utility of the bromomethylpyridine scaffold in building molecules with specific pharmacological activities. The presence of chlorine atoms on the pyridine ring in this compound can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Its structure is leveraged by researchers to develop new compounds aimed at treating a variety of conditions, including bacterial and viral infections. pipzine-chem.com

| Application Area | Role of this compound | Example of Resulting Compound Class |

|---|---|---|

| Drug Discovery | Scaffold for building molecules with specific pharmacological activities | Antihistamines, Antivirals, Antibacterials researchgate.netpipzine-chem.com |

| Medicinal Chemistry | Intermediate for targeting specific biological pathways | Novel therapeutic agents chemimpex.com |

In the agrochemical sector, there is a continuous demand for new, effective, and environmentally benign pesticides. Halogenated pyridines are a well-established class of intermediates used in the creation of potent herbicides and insecticides. chemimpex.comchemimpex.com this compound serves as a valuable starting material for synthesizing high-efficiency, low-toxicity pesticides. pipzine-chem.com

The compound's structure allows for its incorporation into molecules that can selectively target pests or unwanted vegetation. The dichloropyridine core is a feature in several commercial pesticides, and the bromomethyl group provides a convenient attachment point for other functional groups that fine-tune the molecule's biological activity and spectrum. This versatility makes it a significant contributor to research and development efforts aimed at enhancing crop protection and agricultural productivity. chemimpex.compipzine-chem.com

| Agrochemical Type | Function of the Pyridine Intermediate | Outcome |

|---|---|---|

| Herbicides | Serves as a core structural component for active ingredients | Effective crop protection chemimpex.com |

| Insecticides | Building block for creating molecules targeting specific pests | Enhanced agricultural productivity chemimpex.com |

| Fungicides | Starting material for developing novel fungicidal compounds | Development of new crop protection solutions chemimpex.compipzine-chem.com |

Contributions to Materials Science and Functional Materials Development

Beyond its role in life sciences, this compound is finding increasing application in the design and synthesis of advanced functional materials. Its unique combination of a π-deficient aromatic system and reactive sites makes it a candidate for creating materials with tailored electronic, optical, and structural properties.

The development of novel organic semiconductors is a driving force in the field of organic electronics. Pyridine-containing molecules are of particular interest due to their electron-deficient nature, which facilitates electron transport—a crucial property for n-type semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.org

This compound can be used to synthesize specialized organic materials for optoelectronic applications. pipzine-chem.com The reactive bromomethyl group allows for its integration into larger π-conjugated systems through common cross-coupling reactions. This enables chemists to design and create complex molecules where the electronic properties are precisely tuned by the presence of the dichloropyridine unit. Related dichloropyridine derivatives are considered for applications in OLEDs and other electronic materials, indicating the potential of this structural motif in the field. bldpharm.com

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows pyridine derivatives to function as ligands in coordination complexes, which are central to the field of catalysis. This compound can serve as a precursor for more complex ligands. bldpharm.com The bromomethyl group can be easily transformed into other functional groups, allowing for the creation of multidentate ligands that can bind strongly to metal centers.

Furthermore, the halogen substituents on the pyridine ring can significantly influence the electronic properties of the resulting metal complex. This electronic tuning can have a profound impact on the complex's catalytic activity and selectivity. For example, research on cobalt corrole complexes has shown that bromination of the ligand framework dramatically alters the catalytic efficiency for the hydrogen evolution reaction by modifying the electronic structure of the metal center. nih.gov This principle demonstrates how halogenated precursors like this compound can be instrumental in developing next-generation catalysts.

In polymer science, this compound can be used as a monomer or a functionalizing agent to create polymers with specific properties. bldpharm.com Its incorporation into a polymer backbone can impart enhanced thermal stability, chemical resistance, and specific electronic characteristics. The use of halogenated pyridines, such as perfluoropyridine, in the synthesis of high-performance fluoropolymers showcases the value of such building blocks in creating robust materials. mdpi.com

Similarly, this compound can be employed to produce specialized polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com The reactive bromomethyl group can be used to graft the dichloropyridine moiety onto existing polymer chains or to initiate polymerization reactions, offering a versatile method for creating materials with tailored properties for a range of advanced applications.

Comparative Studies with Analogous Halogenated Pyridine Derivatives

Structure-Reactivity Relationships in Substituted Pyridine Systems

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents: two chloro groups and one bromomethyl group attached to the pyridine core. The pyridine ring, an aromatic heterocycle, has a baseline reactivity that is significantly modulated by these functional groups. The nitrogen atom in the ring is electron-withdrawing due to its electronegativity, which makes the pyridine ring electron-deficient compared to benzene and generally less reactive towards electrophilic aromatic substitution.

The addition of halogen atoms, such as chlorine, further deactivates the ring towards electrophilic attack. The two chlorine atoms in this compound act as strong electron-withdrawing groups through their inductive effect (-I), reducing the electron density on the ring carbons. This deactivation makes electrophilic substitution reactions, such as nitration or halogenation of the ring itself, require harsh conditions. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

The bromomethyl group at the C3 position introduces a primary site for nucleophilic substitution. The -CH2Br moiety is an excellent electrophile due to the polarized carbon-bromine bond, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is generally independent of the pyridine ring's aromaticity, behaving much like a typical benzylic bromide.

| Site of Reactivity | Type of Reaction | Influence of Substituents | Expected Reactivity Level |

| -CH₂Br group (at C3) | Sₙ2 Nucleophilic Substitution | Standard reactivity of a benzylic-type bromide. The C-Br bond is the most labile site for substitution. | High |

| C2-Cl bond | Nucleophilic Aromatic Substitution (SₙAr) | Activated by the electron-withdrawing nitrogen atom (ortho position) and the C5-chloro group. | Moderate to High |

| C5-Cl bond | Nucleophilic Aromatic Substitution (SₙAr) | Less activated than the C2-Cl as it is meta to the nitrogen atom. | Low to Moderate |

| Pyridine Ring (C4, C6) | Electrophilic Aromatic Substitution | Strongly deactivated by the ring nitrogen and two chloro substituents. | Very Low |

Impact of Halogen Pattern and Bromomethyl Position on Synthetic Utility

The specific arrangement of substituents in this compound has a profound impact on its synthetic utility, dictating the regioselectivity of subsequent reactions. This isomeric arrangement can be contrasted with other halogenated pyridine derivatives to understand its unique chemical behavior.

Impact of the Dichloro Pattern (2,5- vs. other isomers): The substitution pattern of the chlorine atoms is critical in directing further functionalization. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the regioselectivity is highly dependent on the isomer used. Studies have shown that 2,4-dichloropyridine exhibits C4-selectivity, whereas 2,5-dichloropyridine (B42133) can show C5-selectivity under similar conditions. In the context of this compound, this suggests that catalytic cross-coupling reactions would likely occur preferentially at the C5-chloro position over the C2-chloro position, assuming the bromomethyl group does not sterically hinder the approach to the C2 position.

Furthermore, the 2-chloro substituent has been shown to invert the regioselectivity of metalation reactions compared to 2-unsubstituted pyridines. For example, lithiation of 2-chloro-5-bromopyridine occurs at the C4 position. This directing effect of the 2-chloro group is a key factor in the synthetic utility of 2,5-dihalo-substituted pyridines, allowing for selective functionalization at otherwise less reactive positions. The reactivity can also be tuned by changing the halogen at a specific position; for instance, replacing a bromine with iodine at the 5-position (e.g., 4-bromo-2-chloro-5-iodopyridine) makes the C5 position significantly more reactive towards halogen-metal exchange, enabling selective synthesis pathways.

Impact of the Bromomethyl Position (C3 vs. other isomers): The location of the bromomethyl group at C3 places it between the two chlorine atoms. This position is electronically distinct from the C2 or C4 positions. A bromomethyl group at C2 or C4 would be more electronically influenced by the ring nitrogen, potentially affecting its reactivity. In the C3 position, its reactivity as an electrophile in SN2 reactions is largely preserved, acting as a reliable handle for introducing a vast array of functionalities through substitution with O-, N-, S-, and C-nucleophiles. The primary synthetic utility of the 3-(bromomethyl) position is its role as a versatile linker, tethering diverse molecular fragments to the dichloropyridine core.

| Isomer Comparison | Reaction Type | Observed Regioselectivity/Reactivity | Reference |

| 2,5-Dichloropyridine vs. 2,4-Dichloropyridine | Suzuki-Miyaura Coupling | 2,5-isomer can favor coupling at C5; 2,4-isomer favors C4. | |

| 2-Chloro-5-bromopyridine vs. 2-Unsubstituted Pyridine | Lithiation | The 2-chloro group directs lithiation to the C4 position, inverting the typical selectivity. | |

| 2-Chloro-5-iodopyridine vs. 2-Chloro-5-bromopyridine | Halogen-Metal Exchange | The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at C5. | |

| 3-(Bromomethyl)pyridine vs. Ring Halogens | Nucleophilic Substitution | The C-Br bond of the bromomethyl group is far more reactive to Sₙ2 displacement than the C-Cl bonds on the ring are to SₙAr. | General Reactivity Principles |

Emerging Research Areas and Innovations

Development of Sustainable and Green Synthesis Methods for this compound

Traditional methods for the synthesis of halogenated pyridines often involve multiple steps, harsh reagents (such as neat chlorine), high temperatures, and the use of hazardous organic solvents, leading to significant environmental concerns and waste generation. In line with the principles of green chemistry, emerging research focuses on developing more sustainable and efficient synthetic routes.

One promising area is the adoption of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. For the synthesis of precursors to this compound, such as 2,5-dichloropyridine itself, microwave-assisted chlorination or cross-coupling reactions can offer a greener alternative to conventional heating.

| Green Chemistry Approach | Traditional Method | Green/Sustainable Alternative | Advantages |

| Heating | Conventional heating (oil bath, heating mantle) | Microwave-assisted heating | Reduced reaction time, lower energy consumption, improved yields. |

| Solvents | Volatile organic compounds (e.g., chlorinated solvents, DMF) | Water, deep eutectic solvents, or solvent-free conditions | Reduced toxicity, lower environmental impact, easier workup. |

| Reagents/Process | Multi-step synthesis with hazardous reagents (e.g., Cl₂) | One-pot reactions, use of safer halogenating agents, simplified process from readily available materials. | Increased process efficiency, higher atom economy, improved safety. |

Exploration of Novel Catalytic Transformations

The presence of multiple reactive sites in this compound makes it an excellent substrate for novel catalytic transformations. Research in this area focuses on the selective functionalization of its C-Cl and C-Br bonds.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming C-C bonds. The two C-Cl bonds in this compound are potential sites for such reactions. Given the differential reactivity of the C2 and C5 positions, it is conceivable that selective or sequential cross-coupling could be achieved by carefully tuning the catalyst, ligands, and reaction conditions. For example, a ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids has been shown to proceed with high regioselectivity at the C2 position. This suggests that catalytic systems can be developed to selectively functionalize one of the chloro-substituents in the presence of the other and the bromomethyl group.

Another emerging area is the catalytic functionalization of the bromomethyl group . While this group readily undergoes non-catalytic substitution, catalytic methods could offer enhanced selectivity and access to novel transformations. For example, palladium-catalyzed coupling reactions have been developed for benzylic chlorides, which could be adapted for the bromomethyl group of this pyridine derivative to form C-C or C-heteroatom bonds under milder conditions than traditional methods.

Expansion into Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which involves the study of non-covalent interactions to build larger, organized structures, is a promising area for the application of this compound. The key to its utility in this field is halogen bonding .

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair of a nitrogen atom. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). This compound possesses three halogen atoms and a pyridine nitrogen, making it a versatile component for designing self-assembling systems.

The pyridine nitrogen can act as a halogen bond acceptor, interacting with the σ-holes of halogen atoms on neighboring molecules. Simultaneously, the chlorine and bromine atoms can act as halogen bond donors. The directionality and specificity of these halogen bonds can be used to guide the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures like chains, helices, or macrocycles. The presence of multiple, distinct halogen atoms (Cl vs. Br) could allow for hierarchical self-assembly, where different halogen bonds form with varying strengths, leading to more complex and functional supramolecular structures.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(bromomethyl)-2,5-dichloropyridine with high regioselectivity?

- Methodological Answer : The compound can be synthesized via bromination of 2,5-dichloro-3-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) . Alternatively, nucleophilic substitution on 3-(hydroxymethyl)-2,5-dichloropyridine using HBr or PBr₃ may be employed. Evidence from similar bromomethylated bicyclic systems suggests controlling reaction temperature (0–25°C) minimizes side reactions like ring halogenation . Confirm regioselectivity via ¹H/¹³C NMR, focusing on the methylene proton (δ ~4.5 ppm, singlet) and absence of unreacted hydroxyl groups.

Q. How can the structure of this compound be unequivocally confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H NMR shows a singlet for the bromomethyl group (CH₂Br) at δ ~4.5 ppm, with aromatic protons (pyridine ring) between δ 7.5–8.5 ppm. ¹³C NMR confirms the quaternary carbons (C-Cl and C-Br environments) .

- X-ray crystallography : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate). Pyridine derivatives like bis(2,5-dichloropyridine)copper(II) complexes have been structurally resolved using this method, demonstrating precise halogen positioning .

Advanced Research Questions

Q. What are the key challenges in utilizing this compound as a ligand precursor in coordination chemistry?

- Methodological Answer : The bromomethyl group can act as a leaving group, enabling ligand functionalization. However, steric hindrance from the 2,5-dichloro substituents may impede metal coordination. To address this:

- Design : Introduce chelating groups (e.g., pyrazoles) via Suzuki-Miyaura coupling, leveraging the bromomethyl site .

- Case Study : Copper(II) complexes with 2,5-dichloropyridine ligands exhibit dimeric structures via μ-chloro bridges, suggesting potential for analogous bromomethyl derivatives to form stable metal-organic frameworks (MOFs) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example:

- Mechanistic Insight : A study on 2-chloropyridine photochlorination showed late transition states favoring 2,6-dichloro products due to electron-withdrawing effects . Apply similar methods to predict whether bromomethyl substitution occurs via SN2 (backside attack) or radical pathways.

- Data Table :

| Pathway | Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|

| SN2 substitution | 25.3 | Linear C-Br---Nu alignment |

| Radical pathway | 18.7 | Planar bromine radical |

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Steric Shielding : Use bulky bases (e.g., DBU) to suppress elimination or dehalogenation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates in cross-coupling reactions .

- Kinetic Monitoring : Track reaction progress via in situ IR spectroscopy (C-Br stretch at ~550 cm⁻¹) to optimize reaction time and minimize byproducts like 2,5-dichloropyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。